molecular formula C22H19IN2O2 B15085734 2-Iodo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 767320-55-8

2-Iodo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B15085734
CAS No.: 767320-55-8
M. Wt: 470.3 g/mol
InChI Key: OYSGTVAHEDVSML-ZVHZXABRSA-N
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Description

2-Iodo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C22H19IN2O2 and a molecular weight of 470.313 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It is characterized by the presence of an iodine atom, a benzylidene group, and a benzohydrazide moiety, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves multiple steps, starting from the appropriate benzohydrazide and benzylidene precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . The process may involve heating and stirring the reaction mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as in laboratory settings. Industrial production would require optimization of reaction parameters to maximize yield and purity, as well as the implementation of safety measures to handle the iodine-containing intermediates and products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the iodine atom with the nucleophile used .

Mechanism of Action

The mechanism of action of 2-Iodo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 2-Iodo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide makes it unique compared to its analogs. This iodine atom can participate in specific chemical reactions, such as nucleophilic substitution, which are not possible with the non-iodinated analogs . Additionally, the iodine atom can influence the compound’s biological activity and its interactions with molecular targets .

Properties

CAS No.

767320-55-8

Molecular Formula

C22H19IN2O2

Molecular Weight

470.3 g/mol

IUPAC Name

2-iodo-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H19IN2O2/c1-16-6-8-18(9-7-16)15-27-19-12-10-17(11-13-19)14-24-25-22(26)20-4-2-3-5-21(20)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

OYSGTVAHEDVSML-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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